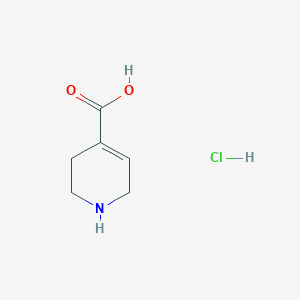

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

Overview

Description

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride (CAS 68547-97-7), also known as Isoguvacine hydrochloride, is a bicyclic carboxylic acid derivative with a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol . It is structurally characterized by a partially hydrogenated pyridine ring with a carboxylic acid group at the 4-position and a hydrochloride salt. Key physicochemical properties include:

- Water solubility: Highly soluble in water, requiring refrigeration for stability .

- LogP: Reported values range from 0.319 to 1.1215, indicating moderate lipophilicity .

- Biological activity: A potent GABAA receptor agonist, selectively activating α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 receptor subunits .

Isoguvacine hydrochloride is widely used in neuroscience research to study GABAergic neurotransmission and receptor pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoguvacine hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for isoguvacine hydrochloride are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isoguvacine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in acid-base reactions, given its carboxylic acid moiety .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild to moderate conditions.

Acid-Base Reactions: These reactions typically occur in aqueous solutions, where isoguvacine hydrochloride can act as an acid, donating a proton to a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of isoguvacine hydrochloride .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₉ClN₁O₂

- Molecular Weight : 163.6 g/mol

- CAS Number : 68547-97-7

- InChI Key : SUWREQRNTXCCBL-UHFFFAOYSA-N

Isoguvacine is characterized by its pyridine ring structure which is crucial for its biological activity.

Pharmacological Applications

-

GABA Receptor Agonist

- Isoguvacine acts as a GABA_A receptor agonist. It has been utilized in studies to investigate its effects on neuronal activity and to explore its potential in treating conditions related to GABAergic dysfunction.

- In experimental settings, Isoguvacine has been shown to inhibit epileptiform activity in hippocampal slice cultures, indicating its potential use in epilepsy treatment .

-

Neuroscience Research

- The compound is employed in studies examining the modulation of dopaminergic neurons through GABAergic control. This research is vital for understanding the neurophysiological mechanisms underlying various neurological disorders .

- Its role in modulating baroreflex gains has been studied in animal models, showcasing its influence on cardiovascular responses .

-

Therapeutic Potential

- Isoguvacine's affinity for nicotinic receptors suggests potential applications in treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Its cholinergic activity may help mitigate symptoms associated with these conditions .

- The compound has also been investigated for its antiallodynic effects, which could have implications for pain management strategies .

Research Findings and Case Studies

Mechanism of Action

Isoguvacine hydrochloride exerts its effects by binding to GABA receptors, specifically the GABA_A subtype. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in reduced neuronal excitability and inhibition of neurotransmission . The molecular targets include various subunits of the GABA_A receptor, and the pathways involved are primarily related to inhibitory neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guvacine Hydrochloride (1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Hydrochloride)

- Molecular formula: C₆H₁₀ClNO₂ (identical to Isoguvacine) .

- Key differences :

- Substituent position : Carboxylic acid group at the 3-position instead of the 4-position .

- Biological activity : Acts as a GABA uptake inhibitor rather than a direct receptor agonist, targeting synaptic GABA transporters .

- Pharmacological profile : Lower selectivity for GABAA receptor subtypes compared to Isoguvacine .

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- Molecular formula : C₁₁H₁₅ClN₂O₂ .

- Structural features : Contains a piperidine ring substituted with a pyridinyl group.

- Key differences :

Ethyl/Methyl Esters of 1,2,3,6-Tetrahydro-4-pyridinecarboxylate Hydrochloride

- Examples: Ethyl ester (CAS 70684-82-1): C₇H₁₁NO₂·HCl, molecular weight 177.63 g/mol . Methyl ester (CAS 1956319-74-6): Similar structure with a methyl ester group .

- Key differences :

Comparative Data Table

Key Research Findings

Isoguvacine vs. Guvacine: Isoguvacine’s 4-carboxylic acid group confers higher specificity for GABAA receptors, while Guvacine’s 3-carboxylic acid group favors interactions with GABA transporters .

Ester Derivatives :

- Methyl and ethyl esters of Isoguvacine exhibit enhanced blood-brain barrier penetration in preclinical models due to increased lipophilicity, making them promising for in vivo studies .

Structural Analogs :

- Modifications such as pyridine-to-piperidine substitutions (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid) introduce steric and electronic changes that alter receptor binding kinetics .

Notes on Discrepancies and Limitations

Biological Activity

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride, commonly known as Isoguvacine hydrochloride, is a compound recognized for its significant biological activity primarily as a GABA_A receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.6 g/mol

- CAS Number : 68547-97-7

- Melting Point : 280 °C (decomposes)

- Solubility : Soluble in water (100 mM) at room temperature .

Isoguvacine hydrochloride acts primarily as a selective agonist for the GABA_A receptors. It binds to these receptors in the central nervous system (CNS), leading to an increase in inhibitory neurotransmission. This mechanism underlies its potential applications in managing various neurological disorders.

GABA_A Receptor Agonism

Isoguvacine exhibits a binding affinity for GABA_A receptors with an IC₅₀ value of approximately 5.6 µM, indicating it is less potent than GABA itself but still effective in modulating receptor activity . The compound's ability to activate these receptors is crucial for its anti-epileptic properties.

Anti-Epileptic Effects

Research has demonstrated that Isoguvacine can inhibit seizure-like events in organotypic hippocampal slice cultures. At a concentration of 50 µM, it successfully blocked seizure activity in two out of six tested cultures . This suggests a potential therapeutic role in epilepsy management.

Binding Studies

In vitro studies indicate that Isoguvacine binds to mouse forebrain synaptic membranes. The binding is displaceable by GABA and other known GABA_A receptor modulators such as muscimol and bicuculline, but not by picrotoxin or diaminobutyric acid . The highest binding levels are observed in regions such as the cerebellum and hippocampus, which are critical for motor control and memory processes.

Case Studies and Experimental Data

Therapeutic Implications

Given its properties as a GABA_A receptor agonist, Isoguvacine has potential applications in treating various CNS disorders such as epilepsy and anxiety disorders. Its ability to modulate inhibitory neurotransmission makes it a candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid hydrochloride?

To confirm structural identity, use 1H/13C NMR to verify proton and carbon environments, mass spectrometry (MS) for molecular ion peaks (expected m/z 163.6 for [M+H]+), and elemental analysis to validate the composition (C6H10ClNO2) . For purity assessment, HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:buffer (pH 2.5–3.0) at 1 mL/min is recommended. UV detection at 210–230 nm can resolve impurities, with retention time calibration against reference standards .

Q. What are the established synthetic routes for this compound?

A common approach involves cyclization of a precursor such as 4-pyridinecarboxylic acid under reducing conditions (e.g., catalytic hydrogenation with Pd/C) to form the tetrahydro derivative. The hydrochloride salt is then obtained by treating the free base with HCl in anhydrous ethanol or diethyl ether. Reaction optimization may require inert atmosphere handling to prevent oxidation .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

Store the compound in airtight containers with desiccants (e.g., silica gel) at 2–8°C. For long-term stability, conduct accelerated degradation studies under varied conditions (40°C/75% RH, acidic/basic pH) and monitor via HPLC. Hydrochloride salts are generally stable but may degrade under prolonged exposure to moisture or light .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in synthetic batches of this compound?

If chirality is a concern, employ chiral HPLC (e.g., Chiralpak® IA column) with a hexane:isopropanol mobile phase. Alternatively, derivatization with a chiral agent (e.g., Mosher’s acid chloride) followed by NMR or polarimetry can distinguish enantiomers. Computational modeling (e.g., DFT) may predict optimal separation conditions .

Q. How can computational methods predict the compound’s reactivity in biological systems?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like GABA receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can assess electronic properties (e.g., HOMO-LUMO gaps) and protonation states under physiological pH. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What mechanistic insights are critical for optimizing catalytic steps in its synthesis?

Study reaction kinetics via in situ FTIR or NMR to identify rate-limiting steps (e.g., cyclization vs. hydrogenation). For Pd-catalyzed steps, monitor catalyst loading effects and ligand interactions. Isotopic labeling (e.g., D2O in hydrolysis) can trace proton transfer pathways .

Q. How do structural modifications impact solubility and bioavailability?

Modify the carboxylic acid group to esters or amides for improved lipophilicity. Assess solubility via shake-flask method (aqueous buffer at pH 1.2–7.4) and permeability using Caco-2 cell models. Correlate results with LogP predictions (e.g., ChemAxon) to guide derivatization .

Q. Contradictions and Limitations

- Synthetic Yield Variability : Evidence highlights catalyst-dependent yields (e.g., Pd vs. Cu), but optimal conditions for the target compound are not explicitly reported. Researchers should screen catalysts and solvents systematically.

- Purity Standards : While specifies >97% purity, analytical methods in may not resolve all stereoisomers. Complementary techniques (e.g., chiral LC-MS) are advised for rigorous quality control.

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.